4-Propoxybenzenesulfonyl chloride
Description
General Context of Arylsulfonyl Chlorides in Contemporary Organic Synthesis
Arylsulfonyl chlorides are a class of organic compounds that play a significant role in modern organic synthesis. researchgate.net They are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl group (an aromatic ring). These compounds are valued as readily available, inexpensive, and easy-to-handle reagents. researchgate.net Their utility is widespread, serving as key intermediates and building blocks in the synthesis of a variety of more complex molecules, particularly pharmaceuticals. researchgate.netrsc.org
In synthetic chemistry, arylsulfonyl chlorides are frequently used as activators to convert alcohols into other functional groups or to react with amines to form new organic compounds. google.com A primary application is in the formation of carbon-heteroatom bonds, such as carbon-sulfur (C-S), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the functionalization of organic molecules. researchgate.net They are precursors for synthesizing sulfonamides, sulfones, and thioethers, which are important structural motifs in medicinal chemistry and material science. researchgate.netrsc.org For instance, they can serve as a sulfur source in coupling reactions with aryl boronic acids to prepare diaryl thioethers. researchgate.net
Structural and Synthetic Significance of Propoxy Moieties in Aromatic Compounds
An aromatic compound is one that contains a benzene (B151609) ring or exhibits similar benzene-like properties. pressbooks.pub The substituents attached to this aromatic ring significantly influence its chemical reactivity. Functional groups are the most reactive parts of organic molecules and dictate their primary properties. libretexts.org
The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group. When attached to a benzene ring, it acts as an activating group, meaning it increases the rate of electrophilic aromatic substitution reactions compared to an unsubstituted benzene ring. masterorganicchemistry.com This is because the oxygen atom has lone pairs of electrons that it can donate into the aromatic ring through resonance. masterorganicchemistry.com This electron-donating effect increases the electron density of the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com This property is crucial in organic synthesis as it allows for more controlled and efficient substitution reactions on the aromatic ring. wikipedia.org
Delimitation of Research Scope for 4-Propoxybenzenesulfonyl Chloride
This article will focus exclusively on the chemical compound this compound. The subsequent sections will detail its specific chemical and physical properties, synthesis, and reactions as documented in scientific literature. The scope is intentionally narrowed to this single compound to provide a detailed and thorough examination of its characteristics and role within organic chemistry, without extending into broader discussions of other related arylsulfonyl chlorides.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 58076-32-7 guidechem.comlabshake.com |
| Molecular Formula | C₉H₁₁ClO₃S guidechem.comlabshake.comscbt.comscbt.com |
| Molecular Weight | 234.7 g/mol guidechem.comlabshake.comscbt.comscbt.com |
| Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)Cl guidechem.comlabshake.com |
| InChI Key | LHYZGURMLPSRFU-UHFFFAOYSA-N guidechem.com |
| Synonyms | 4-n-propoxy-1-benzenesulfonyl chloride, 4-propoxybenzene-1-sulfonyl chloride guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZGURMLPSRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481905 | |
| Record name | 4-propoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58076-32-7 | |
| Record name | 4-propoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Propoxybenzenesulfonyl Chloride
Established and Emerging Synthetic Routes to Arylsulfonyl Chlorides
The preparation of arylsulfonyl chlorides is a cornerstone of sulfonamide and sulfonate ester synthesis. nih.gov Several routes have been historically established, while new methods continue to emerge, offering milder conditions and broader substrate scopes.
Established Methods: Traditional syntheses of arylsulfonyl chlorides have long relied on a few key transformations. One of the most direct methods is the electrophilic aromatic substitution of an arene with chlorosulfonic acid. rsc.org This approach is particularly effective for electron-rich aromatic rings. Another classic route is the oxidative chlorination of organosulfur compounds, such as thiols. rsc.org For substrates bearing an amino group, the Sandmeyer-type reaction is frequently employed. This involves the diazotization of an arylamine, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgresearchgate.net Furthermore, pre-existing sulfonic acids or their salts can be converted to the corresponding sulfonyl chloride using chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org
Emerging Methods: Modern synthetic chemistry has introduced more sophisticated and often milder approaches. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the chlorosulfonylation of arylboronic acids , expanding the range of compatible functional groups. nih.gov Innovations in Sandmeyer-type reactions include the use of stable sulfur dioxide surrogates, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and the development of aqueous-based procedures which can be more environmentally benign and allow for direct product precipitation. acs.orgresearchgate.net Other novel methods include the iron nitrate-mediated in situ generation of diazonium salts from anilines for subsequent deaminative chlorosulfonylation. researchgate.net
A comparison of these synthetic routes is detailed in the table below.
| Method | Precursor | Key Reagents | Conditions | Advantages | Limitations |
| Chlorosulfonylation | Arene (e.g., Propoxybenzene) | Chlorosulfonic acid (HSO₃Cl) | Typically low temperature | Direct, uses common reagents | Harsh, requires excess acid, not suitable for electron-deficient arenes rsc.org |
| Sandmeyer Reaction | Arylamine | NaNO₂, HCl, SO₂, Cu salt | Low temperature | Good for substituted anilines | Stoichiometric copper salts, generation of gaseous SO₂ acs.orgresearchgate.net |
| Oxidative Chlorination | Aryl thiol | Chlorine, NaOCl | Varies, can be aqueous | Utilizes readily available thiols | Requires handling of chlorine gas or hypochlorite (B82951) rsc.org |
| From Sulfonic Acids | Arylsulfonic acid or salt | PCl₅, POCl₃, SOCl₂ | Often heated | Useful for converting existing sulfonic acids | Can require harsh reagents orgsyn.org |
| Palladium Catalysis | Arylboronic acid | SO₂ source, oxidant, Cl⁻ source, Pd catalyst | Mild | High functional group tolerance nih.gov | Catalyst cost, SO₂ handling |
Precursor Chemistry in the Synthesis of 4-Propoxybenzenesulfonyl Chloride
The synthesis of the target molecule, this compound, hinges on the strategic combination of introducing the propoxy group and forming the sulfonyl chloride moiety. This can be achieved through different sequences of reactions involving key precursors.
A logical synthetic pathway begins with the sulfonation of phenol (B47542). Phenol reacts with concentrated sulfuric acid, typically with heating, to produce 4-hydroxybenzenesulfonic acid as the major product. chemicalbook.comchemicalbook.com
Once 4-hydroxybenzenesulfonic acid is obtained, the next conceptual step would be the conversion of the sulfonic acid group to a sulfonyl chloride. Standard methods involve reacting the sulfonic acid (or its corresponding salt) with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.org However, the presence of the free hydroxyl group can lead to side reactions under these conditions. A more viable strategy involves alkylating the hydroxyl group first.
The introduction of the propoxy group is a critical step, typically achieved via a Williamson ether synthesis. This involves the alkylation of a phenolic hydroxyl group.
In the context of synthesizing this compound, two primary sequences can be envisioned:
Alkylation followed by Chlorosulfonylation: The more common industrial approach involves first synthesizing propoxybenzene. This is done by reacting phenol with a propylating agent, such as 1-bromopropane (B46711) or 1-propyl iodide, in the presence of a base like potassium carbonate. The resulting propoxybenzene, an activated aromatic ring, can then undergo direct chlorosulfonylation with chlorosulfonic acid to yield this compound. rsc.orgwikipedia.org The para-isomer is the major product due to the ortho, para-directing nature of the propoxy group.
Sulfonation followed by Alkylation and Chlorination: Following the path from 4-hydroxybenzenesulfonic acid, the phenolic hydroxyl group of this intermediate would be alkylated. This reaction, using a propyl halide and a base, would yield 4-propoxybenzenesulfonic acid. The final step would then be the conversion of this sulfonic acid derivative into the target this compound using a suitable chlorinating agent.
Optimization Protocols for Reaction Efficiency and Product Yields
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and waste. Optimization focuses on the key reaction steps, such as chlorosulfonylation or the Sandmeyer reaction.
For Chlorosulfonylation Reactions:
Temperature Control: These reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is critical to prevent side reactions, such as the formation of sulfones (e.g., diphenylsulfone), and degradation of the product. wikipedia.orgchemicalbook.com
Reagent Stoichiometry: Using a controlled excess of chlorosulfonic acid can drive the reaction to completion, but a large excess can increase side products and complicate work-up. rsc.org
Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and minimize the formation of impurities.
For Sandmeyer-Type Reactions:
Catalyst and Solvent: The choice of copper salt (CuCl vs. CuCl₂) and solvent system (e.g., acetic acid vs. fully aqueous) can significantly impact yield and product purity. acs.org Aqueous systems can be advantageous, allowing the arylsulfonyl chloride product to precipitate directly from the reaction mixture in high quality. acs.org
SO₂ Source: The use of stable, solid SO₂ surrogates like DABSO can improve handling safety and reaction reproducibility compared to bubbling gaseous sulfur dioxide. researchgate.net
General Optimization Parameters: Research into the synthesis of related compounds highlights common parameters for optimization. These can be systematically varied to find the ideal conditions.
| Parameter | Objective | Typical Range/Options | Finding |
| Solvent | Improve solubility, reaction rate, and facilitate purification. | Dichloromethane, Acetic Acid, Toluene, Water | Aqueous conditions have been found advantageous for preparing electron-deficient arylsulfonyl chlorides, leading to direct product precipitation. acs.org |
| Catalyst | Increase reaction rate and selectivity. | CuCl, CuCl₂, Pd complexes | CuCl is often preferred for Sandmeyer-type preparations of arylsulfonyl chlorides. acs.org |
| Temperature | Minimize side reactions and decomposition. | -5 °C to 110 °C | Chlorosulfonylation of activated rings is typically performed at low temperatures (0 °C). chemicalbook.com |
| Reaction Time | Maximize conversion while minimizing impurity formation. | 30 minutes to 24 hours | Optimization studies on related syntheses show that reaction times can often be shortened to a few hours with high yields. researchgate.net |
Ultimately, a Quality by Design (QbD) approach, where process parameters are systematically studied, can lead to a robust and efficient industrial-scale synthesis. researchgate.net This involves identifying critical process parameters and establishing a design space for reliable production. researchgate.net
Chemical Reactivity and Derivatization Strategies for 4 Propoxybenzenesulfonyl Chloride
Nucleophilic Substitution Reactions Involving Amine Substrates
The reaction of 4-propoxybenzenesulfonyl chloride with amines is a cornerstone of its chemical utility, leading to the formation of a wide array of sulfonamide derivatives. These reactions proceed via a nucleophilic substitution mechanism at the sulfur atom.
Sulfonamides are a class of compounds characterized by the -SO₂NR₂ functional group. The synthesis of sulfonamides from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The general reaction can be depicted as follows:
Reaction: 4-Propoxy-C₆H₄SO₂Cl + RNH₂ → 4-Propoxy-C₆H₄SO₂NHR + HCl
Reaction: 4-Propoxy-C₆H₄SO₂Cl + R₂NH → 4-Propoxy-C₆H₄SO₂NR₂ + HCl
The formation of sulfonamides is a widely employed strategy in medicinal chemistry, as the sulfonamide moiety is a key structural feature in many therapeutic agents. ucl.ac.ukprinceton.edu
Primary amines (RNH₂) react readily with this compound to yield N-substituted sulfonamides. researchgate.net The reaction proceeds through the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. libretexts.org The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, which can be removed by a base. libretexts.orgdoubtnut.com This acidic proton is a key feature that can influence the solubility and biological activity of the resulting molecule. doubtnut.com
For example, the reaction with a generic primary amine can be represented as:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Primary Amine (RNH₂) | N-Alkyl-4-propoxybenzenesulfonamide |
The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired sulfonamide.
Secondary amines (R₂NH) also react with this compound to form N,N-disubstituted sulfonamides. libretexts.orgresearchgate.net Similar to the reaction with primary amines, the secondary amine acts as a nucleophile, attacking the sulfonyl chloride. chemguide.co.ukyoutube.com However, the resulting sulfonamide does not have a proton on the nitrogen atom, which affects its chemical properties, including its acidity and solubility. doubtnut.com
The general reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-4-propoxybenzenesulfonamide |
The absence of an acidic proton in these sulfonamides can be a crucial design element in the development of new molecules with specific biological targets.
A significant application of this compound is in the synthesis of derivatives containing heterocyclic amines, such as piperidine (B6355638). These structures are of particular interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The reaction involves the nucleophilic attack of the nitrogen atom within the piperidine ring on the sulfonyl chloride. nih.gov
For instance, the reaction with piperidine yields 1-(4-propoxybenzenesulfonyl)piperidine. This type of reaction has been utilized in the development of novel compounds with potential applications as bactericides and ligands for various receptors. nih.govnih.gov The synthesis often involves reacting this compound with a piperidine derivative in the presence of a suitable base and solvent. nih.gov
Reactions with Hydroxyl-Functionalized Compounds
In addition to amines, this compound readily reacts with compounds containing hydroxyl (-OH) groups, such as alcohols and phenols, to form sulfonate esters.
The reaction of this compound with an alcohol or a phenol (B47542) results in the formation of a sulfonate ester, with the general structure 4-Propoxy-C₆H₄SO₂OR. This transformation is a common method for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate). youtube.comyoutube.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and also neutralizes the HCl byproduct. youtube.com
The general reaction can be written as:
Reaction with Alcohols: 4-Propoxy-C₆H₄SO₂Cl + ROH → 4-Propoxy-C₆H₄SO₂OR + HCl
Reaction with Phenols: 4-Propoxy-C₆H₄SO₂Cl + ArOH → 4-Propoxy-C₆H₄SO₂OAr + HCl
The formation of sulfonate esters is a valuable synthetic tool, enabling subsequent nucleophilic substitution or elimination reactions at the carbon atom that was attached to the original hydroxyl group. libretexts.org
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Alcohol (ROH) | Alkyl 4-propoxybenzenesulfonate |
| This compound | Phenol (ArOH) | Aryl 4-propoxybenzenesulfonate |
Reactivity with Diverse Nucleophilic Species (e.g., Benzotriazole)
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and heterocyclic compounds. The reaction with nitrogen-containing nucleophiles, such as benzotriazole (B28993), is of particular interest for the construction of functionalized heterocyclic systems.
The reaction of this compound with heterocyclic amines like benzotriazole results in the formation of N-sulfonylated products. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-sulfonylated benzotriazoles are stable compounds with potential applications in medicinal chemistry and materials science.
An alternative general method for the N-sulfonylation of benzotriazoles involves the use of sodium benzenesulfinate (B1229208) in the presence of iodine as a catalyst in a mixed solvent system of ethyl acetate (B1210297) and water at room temperature. chemicalbook.com This method offers a different pathway to access N-sulfonylated benzotriazoles.
Table 1: Synthesis of N-Sulfonylated Benzotriazole Derivatives
| Product | Reactants | Reagents & Conditions | Reference |
| 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole | 2,5-dimethyl-4-propoxybenzenesulfonyl chloride, Benzotriazole | Base, Solvent | orgsyn.org |
| 1-(Phenylsulfonyl)-1H-benzotriazole | Sodium benzenesulfinate, Benzotriazole | I₂, EtOAc/H₂O, Room Temperature, 3h | chemicalbook.com |
Note: The table presents a closely related analog and a general synthetic method due to the absence of a specific published procedure for 1-(4-propoxybenzenesulfonyl)-1H-benzotriazole.
Advanced Synthetic Applications of this compound as a Key Reagent
Beyond simple derivatization, this compound serves as a crucial reagent in more complex synthetic strategies, including the elaboration of intricate organic molecules and as an activating group for various functional transformations.
The 4-propoxybenzenesulfonyl group can be incorporated into complex molecular architectures to modulate their biological activity or physical properties. Its presence can influence factors such as solubility, lipophilicity, and metabolic stability. While specific multi-step syntheses of natural products explicitly using this compound are not detailed in the available literature, its application in the synthesis of patented compounds highlights its utility. For instance, it has been used in the preparation of substituted phosphodiesterase type 5 enzyme modulators.
The general strategy involves the reaction of this compound with a nucleophilic site on a complex intermediate to introduce the sulfonyl moiety. This approach is analogous to the use of other arylsulfonyl chlorides in the synthesis of complex molecules.
The sulfonyl group of this compound can function as an excellent activating group, transforming a poor leaving group, such as a hydroxyl group, into a good one (a propoxybenzenesulfonate). This strategy is widely employed in organic synthesis to facilitate nucleophilic substitution and elimination reactions.
When this compound reacts with an alcohol in the presence of a base (e.g., pyridine), it forms a sulfonate ester. The resulting propoxybenzenesulfonate is a much better leaving group than the original hydroxyl group, making the carbon atom to which it is attached more susceptible to attack by a wide range of nucleophiles. This activation is a key step in many synthetic sequences.
Similarly, this compound can be used to activate amine functionalities. The resulting sulfonamide can act as a protecting group for the amine or can activate the nitrogen for further reactions. For example, in a manner analogous to 4-cyanobenzenesulfonyl chloride, it can be used to activate amines for subsequent alkylation or arylation reactions.
Advanced Analytical Spectroscopic and Chromatographic Characterization of 4 Propoxybenzenesulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-Propoxybenzenesulfonyl chloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons of the propoxy group exhibit characteristic signals. The protons on the carbon adjacent to the oxygen atom are the most deshielded and typically appear as a triplet at a downfield chemical shift. The central methylene protons of the propoxy group also appear as a multiplet, while the terminal methyl protons resonate as a triplet at the most upfield position of the three signals. The aromatic protons typically appear in the range of 6.5-8.0 ppm. libretexts.orglibretexts.org The splitting pattern of these aromatic protons can provide information about the substitution pattern on the benzene (B151609) ring. For a para-substituted benzene ring, a characteristic doublet of doublets pattern is often observed. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| O-CH₂ -CH₂-CH₃ | ~ 4.0 | Triplet |
| O-CH₂-CH₂ -CH₃ | ~ 1.8 | Sextet |
| O-CH₂-CH₂-CH₃ | ~ 1.0 | Triplet |
| Aromatic-H (ortho to -OPr) | ~ 7.0 | Doublet |
| Aromatic-H (ortho to -SO₂Cl) | ~ 7.9 | Doublet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the aromatic ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. libretexts.orglibretexts.orgfiveable.me The carbon attached to the sulfonyl chloride group is expected to be the most deshielded of the aromatic carbons. The aliphatic carbons of the propoxy group appear in the upfield region of the spectrum. The carbon atom directly bonded to the oxygen is the most deshielded of the aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C -SO₂Cl | ~ 140 |
| C -O | ~ 163 |
| Aromatic C -H | ~ 115, 131 |
| O-CH₂ -CH₂-CH₃ | ~ 71 |
| O-CH₂-CH₂ -CH₃ | ~ 22 |
| O-CH₂-CH₂-CH₃ | ~ 10 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions. libretexts.orglibretexts.orgfiveable.me
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique is invaluable for confirming the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass. The fragmentation of aromatic sulfonyl chlorides in mass spectrometry often involves the loss of the SO₂Cl group or cleavage of the propoxy chain. A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Identification of Principal Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Strong absorption bands are expected for the sulfonyl chloride group (S=O stretching), typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.comlibretexts.org Other key absorptions include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Sulfonyl Chloride | S=O (asymmetric stretch) | 1370 - 1410 |
| Sulfonyl Chloride | S=O (symmetric stretch) | 1166 - 1204 |
| Aromatic Ring | C=C | ~1600, ~1475 |
| Alkane | C-H | ~2850 - 3000 |
| Ether | C-O | ~1250 |
| Sulfonyl Chloride | S-Cl | ~375 |
Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment. acdlabs.comlibretexts.orgcdnsciencepub.com
X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination of Derivatives
For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction (XRD) can be employed to determine their precise three-dimensional atomic arrangement in the solid state. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. The resulting crystal structure is a highly detailed and accurate representation of the molecule's conformation and packing in the crystalline lattice. This information is crucial for understanding the physical properties of the compound and for designing new materials with specific properties.
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the qualitative and quantitative analysis of this compound, enabling the separation of the target compound from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely utilized methods for these purposes.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the quantitative assessment of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.
A typical RP-HPLC method for the analysis of this compound would employ a C8 or C18 stationary phase, which provides excellent separation based on the hydrophobic interactions between the analyte and the alkyl chains of the column packing. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of an acid modifier like phosphoric acid or acetic acid to ensure sharp peak shapes and reproducible retention times. wu.ac.th
Method Parameters and Findings:
Detailed research has led to the optimization of HPLC conditions for the analysis of substituted benzenesulfonyl chlorides, which can be adapted for this compound. The following table outlines a representative set of HPLC parameters for purity validation.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (Gradient elution) |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes (approximate) |
This interactive table provides a summary of typical HPLC conditions for the analysis of this compound.
Under these conditions, this compound is expected to elute as a sharp, well-resolved peak. The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. This method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control. orientjchem.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions, including the synthesis of this compound. By spotting aliquots of the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
For the analysis of this compound, silica gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297) is often effective. The ratio of these solvents can be adjusted to optimize the separation and achieve a suitable retention factor (Rf) for the spots.
Monitoring a Synthesis Reaction:
The progress of the synthesis of this compound from a suitable starting material can be effectively tracked using TLC. A typical procedure involves spotting the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on the TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light (254 nm) and/or staining agent |
| Expected Rf (Product) | 0.4 - 0.6 (approximate) |
| Expected Rf (Starting Material) | Varies depending on the starting material |
This interactive table outlines typical TLC conditions for monitoring reactions involving this compound.
The visualization of the spots can be achieved under UV light if the compounds are UV-active. Alternatively, staining with reagents such as potassium permanganate or iodine can be employed.
Application of Isotopic Labeling Techniques in Advanced Characterization (e.g., Deuterated Analogues)
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful technique for the advanced characterization of organic molecules, including this compound. nih.govclearsynth.com The introduction of deuterium atoms into the molecule at specific positions can provide valuable insights into reaction mechanisms, metabolic pathways, and the structural dynamics of the compound.
While specific studies on deuterated this compound are not extensively reported, the principles of isotopic labeling can be applied to this compound for various research purposes. For instance, a deuterated analogue of this compound could be synthesized to serve as an internal standard in quantitative mass spectrometry-based assays. The mass difference between the labeled and unlabeled compound allows for precise and accurate quantification, even in complex biological matrices.
Furthermore, deuterium labeling can be instrumental in elucidating reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction involving deuterated this compound, the specific bonds that are broken and formed during the transformation can be identified. This information is crucial for understanding the intricate details of chemical reactivity. chem-station.com
The synthesis of a deuterated analogue would typically involve using a deuterated starting material or employing a deuteration agent during the synthetic sequence. The characterization of the resulting deuterated this compound would then be carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the position and extent of deuterium incorporation.
Computational and Theoretical Investigations of 4 Propoxybenzenesulfonyl Chloride and Analogous Structures
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of 4-propoxybenzenesulfonyl chloride. These methods map the distribution of electrons within the molecule, offering a window into its stability, reactivity, and the nature of its chemical bonds.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack.
For benzenesulfonyl chloride derivatives, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is often associated with the sulfonyl chloride group. The presence of the electron-donating propoxy group at the para position is expected to raise the energy of the HOMO compared to unsubstituted benzenesulfonyl chloride, making the ring more susceptible to electrophilic substitution.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger energy gap implies greater stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In a study of nitro-substituted benzenesulfonyl chlorides, theoretical calculations have shown that the position of the substituent significantly influences the LUMO's location and, consequently, the molecule's reduction mechanism. For instance, in 3-nitrobenzenesulfonyl chloride, the LUMO is primarily located on the nitrophenyl group, whereas in the 2- and 4-nitro isomers, it is distributed over the entire molecule, including the SO2Cl moiety. cdnsciencepub.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.78 | -0.95 | 5.83 |
| Methoxybenzene | -6.23 | -0.87 | 5.36 |
| Benzenesulfonyl chloride | -7.54 | -2.11 | 5.43 |
Note: These values are illustrative and can vary depending on the computational method and basis set used.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, the ESP map is expected to show a high electron density (negative potential) around the oxygen atoms of the propoxy and sulfonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The sulfur atom of the sulfonyl chloride group and the hydrogen atoms of the benzene ring and propoxy chain would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
In studies of other substituted benzenes, ESP maps have been effectively used to predict reactive sites. For example, in nitro-substituted benzenesulfonyl chlorides, the nitro group introduces a strongly electron-withdrawing character, leading to a more positive electrostatic potential on the benzene ring and influencing the molecule's reduction behavior. cdnsciencepub.com
Molecular Modeling Approaches for Conformational Analysis
The key dihedral angles determining the conformation are the C-C-O-C and C-O-C-C angles of the propoxy chain. Rotational barriers around these bonds can be calculated to understand the energy landscape and the likelihood of different conformers existing at a given temperature. It is anticipated that the most stable conformer would have the propoxy chain extended away from the sulfonyl chloride group to minimize steric hindrance.
Theoretical Mechanistic Studies of Reactions Involving this compound
Computational methods are invaluable for investigating the mechanisms of reactions involving this compound. For instance, in nucleophilic substitution reactions at the sulfonyl group, theoretical calculations can be used to model the transition state structures and calculate activation energies.
A theoretical study on the hydrolysis of benzenesulfonyl chloride using the PM3 semi-empirical method suggested a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net The study also explored the influence of water clusters on the reaction, showing that the inclusion of additional water molecules in the hydration shell affects the thermodynamics and activation parameters of the process. researchgate.net
For this compound, the electron-donating propoxy group would be expected to slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, potentially affecting the rates of nucleophilic attack. Detailed DFT calculations could provide quantitative insights into these electronic effects on the reaction mechanism.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and assignments.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound. These calculations would be expected to show distinct signals for the aromatic protons, with the protons ortho and meta to the propoxy group being shielded relative to those in unsubstituted benzenesulfonyl chloride due to the electron-donating effect of the propoxy group.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations using DFT can predict the positions and intensities of the absorption bands in the IR spectrum. For this compound, characteristic vibrational frequencies would be expected for the S=O stretching (symmetric and asymmetric), S-Cl stretching, C-O-C stretching of the ether linkage, and various vibrations of the benzene ring. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed bands.
The table below shows a hypothetical comparison of selected experimental and calculated vibrational frequencies for a substituted benzenesulfonyl chloride, illustrating the utility of this approach.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Asymmetric SO₂ Stretch | ~1380 | (Typically higher, requires scaling) |
| Symmetric SO₂ Stretch | ~1180 | (Typically higher, requires scaling) |
| S-Cl Stretch | ~560 | (Typically higher, requires scaling) |
| Aromatic C-H Stretch | ~3100-3000 | (Typically higher, requires scaling) |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor to improve agreement.
Conclusion and Prospective Research Directions
Current State of Knowledge and Identification of Research Gaps Concerning 4-Propoxybenzenesulfonyl Chloride
The existing body of knowledge on this compound is primarily centered on its synthesis and basic identification. The most common synthetic route involves the chlorosulfonation of propoxybenzene. This method, analogous to the preparation of other arylsulfonyl chlorides, is effective but lacks extensive optimization studies specifically for this compound.
Key Research Gaps Identified:
Detailed Physicochemical and Spectroscopic Data: While basic identifiers such as molecular formula and weight are known, a comprehensive public database of its physicochemical properties (e.g., melting point, boiling point under various pressures, solubility in a wider range of solvents) and detailed spectroscopic data (e.g., advanced NMR, IR, and mass spectrometry analysis) is not readily available.
Reaction Kinetics and Mechanistic Studies: There is a notable absence of in-depth kinetic studies and mechanistic elucidation for its reactions. Understanding the precise influence of the propoxy group on the reactivity of the sulfonyl chloride moiety is crucial for its controlled application in synthesis.
Exploration of its Derivative Landscape: The synthesis and characterization of derivatives of this compound, such as sulfonamides and sulfonate esters, are not extensively documented in publicly accessible literature. This represents a significant gap, as these derivatives are often the primary reason for the synthesis of sulfonyl chlorides.
Future Avenues for Novel Derivatizations and Innovative Synthetic Methodologies
The future of research into this compound lies in the systematic exploration of its synthetic utility and the development of more efficient and sustainable production methods.
Prospective Research on Derivatizations:
Pharmacologically Active Sulfonamides: A primary avenue for future research is the synthesis of a library of novel sulfonamides by reacting this compound with a diverse range of primary and secondary amines. Given that the sulfonamide functional group is a key pharmacophore in many drug classes, these new derivatives could be screened for various biological activities.
Functionalized Sulfonate Esters: The reaction with various alcohols to form sulfonate esters presents another significant research direction. These esters can be valuable as intermediates in organic synthesis, acting as good leaving groups or as protecting groups.
Cross-Coupling Reactions: Investigating the use of this compound in modern cross-coupling reactions could lead to the development of novel synthetic routes to complex molecules.
Innovative Synthetic Methodologies:
Flow Chemistry: The application of continuous flow technology to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processes.
Catalytic and Greener Approaches: Research into alternative, more environmentally benign methods for its synthesis, potentially avoiding the use of harsh reagents like chlorosulfonic acid, would be a valuable contribution to green chemistry.
Integration of Advanced Computational Approaches for Predictive Chemical Research
Computational chemistry offers powerful tools to accelerate research and gain deeper insights into the behavior of this compound, even before extensive laboratory work is undertaken.
Applications of Computational Chemistry:
Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties, including its geometry, electronic structure, spectroscopic signatures (NMR, IR), and reactivity indices. This can help to fill the existing data gaps.
Reaction Modeling: Computational modeling can be used to study the reaction mechanisms of this compound with various nucleophiles. This can provide a detailed understanding of the transition states and intermediates involved, aiding in the optimization of reaction conditions.
Virtual Screening and Drug Design: For the design of new sulfonamide derivatives with potential biological activity, molecular docking and quantitative structure-activity relationship (QSAR) studies can be performed. This would involve computationally screening a virtual library of potential derivatives against biological targets to prioritize the most promising candidates for synthesis and experimental testing.
By systematically addressing these research gaps and exploring the proposed future avenues, the scientific community can significantly enhance the understanding and utility of this compound, potentially leading to new discoveries and applications in medicinal chemistry, materials science, and organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-propoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of 4-propoxybenzene followed by chlorination. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Chlorination : React the intermediate sulfonic acid with PCl₅ or thionyl chloride. Purity is enhanced via recrystallization in non-polar solvents (e.g., hexane) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Higher yields (>70%) are achieved with anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (vermiculite), then dispose as hazardous waste .
- Storage : Store in airtight containers under dry conditions (-20°C) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data with authenticated databases (e.g., NIST Chemistry WebBook) for sulfonyl chlorides. For example, confirm aromatic proton shifts (δ 7.5–8.0 ppm in CDCl₃) and S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and identify discrepancies caused by solvent effects or impurities .
- Collaborative Replication : Share synthetic protocols with independent labs to verify reproducibility, addressing potential procedural biases .
Q. What strategies are effective for characterizing the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–12). Use pseudo-first-order kinetics to calculate half-lives .
- Product Analysis : Identify degradation products (e.g., 4-propoxybenzenesulfonic acid) using LC-MS. Stability is typically highest at pH < 5 due to reduced nucleophilic attack .
- Temperature Dependence : Conduct Arrhenius analysis at 25–60°C to predict shelf-life under storage conditions .
Q. How can researchers design experiments to evaluate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Substrate Screening : Test reactivity with amines (e.g., aniline), alcohols, or thiols. Track conversion via ¹H NMR by observing the disappearance of the sulfonyl chloride peak (δ 8.1 ppm) .
- Solvent Effects : Compare reaction rates in polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Additives like DMAP can accelerate reactions by activating the sulfonyl group .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace oxygen incorporation in hydrolysis byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data for sulfonamide derivatives synthesized from this compound?
- Methodological Answer :
- Purity Verification : Re-examine compound purity via HPLC (>98%) and elemental analysis. Impurities like unreacted starting materials can skew bioassay results .
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. Include positive controls (e.g., sulfamethoxazole) .
- Structural Confirmation : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
